molecular formula C7H3ClN2O2 B092243 2-Chloro-5-nitrobenzonitrile CAS No. 16588-02-6

2-Chloro-5-nitrobenzonitrile

Cat. No.: B092243
CAS No.: 16588-02-6
M. Wt: 182.56 g/mol
InChI Key: ZGILLTVEEBNDOB-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a light yellow crystalline powder with a melting point of 105-107°C . This compound is significant in organic synthesis and serves as an intermediate in the production of various chemicals.

Mechanism of Action

Target of Action

2-Chloro-5-nitrobenzonitrile is known to effectively conjugate with rat glutathione S-transferase (GST) isoenzymes . GST isoenzymes play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.

Mode of Action

The compound interacts with GST isoenzymes, serving as an alternative model substrate in GST research

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the glutathione metabolic pathway. By interacting with GST isoenzymes, the compound potentially influences the detoxification processes within the cell .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . It’s also a CYP1A2 inhibitor , which could impact its metabolism and bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely tied to its interaction with GST isoenzymes. It serves as a model substrate in GST research, potentially affecting the detoxification processes within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzonitrile can be synthesized through the nitration of 2-chlorobenzonitrile. The nitration process involves the reaction of 2-chlorobenzonitrile with a mixture of nitric acid and sulfuric acid at low temperatures . Another method involves the reaction of 2-chlorobenzoyl chloride with alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the nitration of 2-chlorobenzonitrile using nitric acid and sulfuric acid. The reaction is carefully controlled to maintain the desired temperature and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Ammonia or other nucleophiles under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other suitable reducing agents.

Major Products:

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrobenzonitrile
  • 1-Chloro-2-nitrobenzene
  • 2-Amino-4-chlorobenzonitrile

Comparison: 2-Chloro-5-nitrobenzonitrile is unique due to the presence of both a chlorine atom and a nitro group on the benzene ring, which makes it highly reactive in nucleophilic substitution reactions. Compared to 2-Fluoro-5-nitrobenzonitrile, the chlorine atom in this compound is more prone to substitution reactions . Additionally, the nitro group enhances its reactivity compared to compounds like 1-Chloro-2-nitrobenzene .

Properties

IUPAC Name

2-chloro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGILLTVEEBNDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937137
Record name 2-Chloro-5-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-02-6
Record name 2-Chloro-5-nitrobenzonitrile
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Record name Benzonitrile, 2-chloro-5-nitro-
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Record name 2-Chloro-5-nitrobenzonitrile
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Record name 2-Chloro-5-nitrobenzonitrile
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Record name 2-chloro-5-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

Further, 2-chloro-5-nitrobenzamide (100 g) was added to dimethylformamide (240 ml) and pyridine (100 ml). To the mixture was dropwise added benzenesulfonyl chloride at room temperature with stirring, and the mixture was stirred at 145° C. for 3 h. The reaction mixture was ice-cooled, and water (240 ml) was added thereto. The precipitated crystals were recrystallized from hydrous ethanol to give 2-chloro-5-nitrobenzonitrile (81.3 g), melting point: 108–110° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-chloro-5-nitrobenzonitrile a potentially useful model substrate in glutathione S-transferase (GST) research?

A1: Research suggests that this compound demonstrates favorable characteristics as a potential model substrate for studying GST enzymes. [] Specifically, it exhibits a sustained linear rate of glutathione (GSH) conjugate formation over an extended period compared to the commonly used substrate 1-chloro-2,4-dinitrobenzene. This extended linearity makes it easier to accurately monitor and quantify the enzymatic reaction over time. []

Q2: How do different rat GST isoenzymes interact with this compound?

A2: Studies investigating the enzyme kinetics of four different rat GST isoenzymes (representing three classes) with this compound revealed significant variations in their kinetic parameters (Km, kcat, and kcat/Km). [] Interestingly, all four isoenzymes showed efficient conjugation with this compound, suggesting it might be a broadly applicable substrate for studying various GST forms. []

Q3: Beyond enzyme kinetics, what other research has been conducted on this compound?

A3: Researchers have thoroughly investigated the vibrational characteristics of this compound using laser Raman and FTIR spectroscopy across various physical states (Nujol, KBr, liquid, and vapor). [] By conducting a normal coordinate analysis and employing previously determined force constants, unambiguous vibrational assignments were achieved for all fundamental molecular vibrations. Additionally, this study utilized the observed fundamental frequencies to calculate the molecule's ideal gas state thermodynamic functions across a temperature range of 200-1500 K. []

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